

# molecular weight of CY5.5 Dimethyl

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## Compound of Interest

Compound Name: CY5.5 Dimethyl

Cat. No.: B15554162

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## An In-depth Technical Guide to **CY5.5 Dimethyl** and its Applications

For researchers, scientists, and drug development professionals, cyanine dyes are indispensable tools for fluorescence-based detection and imaging. Among these, the CY5.5 family of fluorophores stands out for its emission in the near-infrared (NIR) spectrum, a region ideal for applications requiring deep tissue penetration and low background autofluorescence. This guide provides a comprehensive overview of **CY5.5 Dimethyl**, its reactive counterparts, and their applications, with a focus on experimental protocols and data presentation.

## Core Properties of **CY5.5 Dimethyl**

**CY5.5 Dimethyl** is a non-activated, non-sulfonated cyanine dye.<sup>[1][2][3]</sup> Its primary role is as a non-reactive fluorophore, making it suitable for use as a control standard in experiments and for instrument calibration.<sup>[1][2][3][4]</sup> It exhibits good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane, but has limited solubility in aqueous solutions.<sup>[1][2][3]</sup>

The key physicochemical and fluorescence properties of **CY5.5 Dimethyl** are summarized below.

Property	Value	Reference(s)
Molecular Weight	519.1 g/mol	[1]
Chemical Formula	C <sub>35</sub> H <sub>35</sub> ClN <sub>2</sub>	[1][2]
Appearance	Dark golden powder	[3]
Excitation Maximum (λ <sub>ex</sub> )	~684 nm	[1][5]
Emission Maximum (λ <sub>em</sub> )	~710 nm	[1][5]
Molar Extinction Coeff.	198,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][5]
Fluorescence Quantum Yield	~0.2	[1][5][6]
Solubility	Soluble in DMSO, DMF; Limited aqueous solubility	[1][2]

## Reactive CY5.5 Derivatives for Bioconjugation

While **CY5.5 Dimethyl** is non-reactive, its derivatives are widely used to fluorescently label biomolecules. The most common derivative is CY5.5 NHS ester (N-hydroxysuccinimidyl ester), which is designed to react with primary amines (-NH<sub>2</sub>) on proteins, peptides, and other molecules to form stable covalent bonds.[6][7] This makes it a powerful tool for creating fluorescent probes for a variety of applications.

Properties of a typical CY5.5 NHS ester are presented below. Note that the molecular weight and formula differ from **CY5.5 Dimethyl** due to the addition of the reactive NHS ester group and a different counter-ion.

Property	Value	Reference(s)
Molecular Weight	~767.7 g/mol	[6][8]
Chemical Formula	C <sub>44</sub> H <sub>46</sub> BF <sub>4</sub> N <sub>3</sub> O <sub>4</sub>	[6][8]
Reactive Group	N-hydroxysuccinimidyl ester	[6]
Reacts With	Primary amines (-NH <sub>2</sub> )	[6]
Excitation Maximum (λ <sub>ex</sub> )	~673-684 nm	[5][6]
Emission Maximum (λ <sub>em</sub> )	~707-710 nm	[5][6]
Molar Extinction Coeff.	~198,000 - 209,000 M <sup>-1</sup> cm <sup>-1</sup>	[5][6]

## Experimental Protocols

Reproducibility in fluorescence-based assays depends on robust and well-documented protocols. The following sections detail standard procedures for protein labeling and in-vivo imaging using CY5.5 derivatives.

### Protein Labeling with CY5.5 NHS Ester

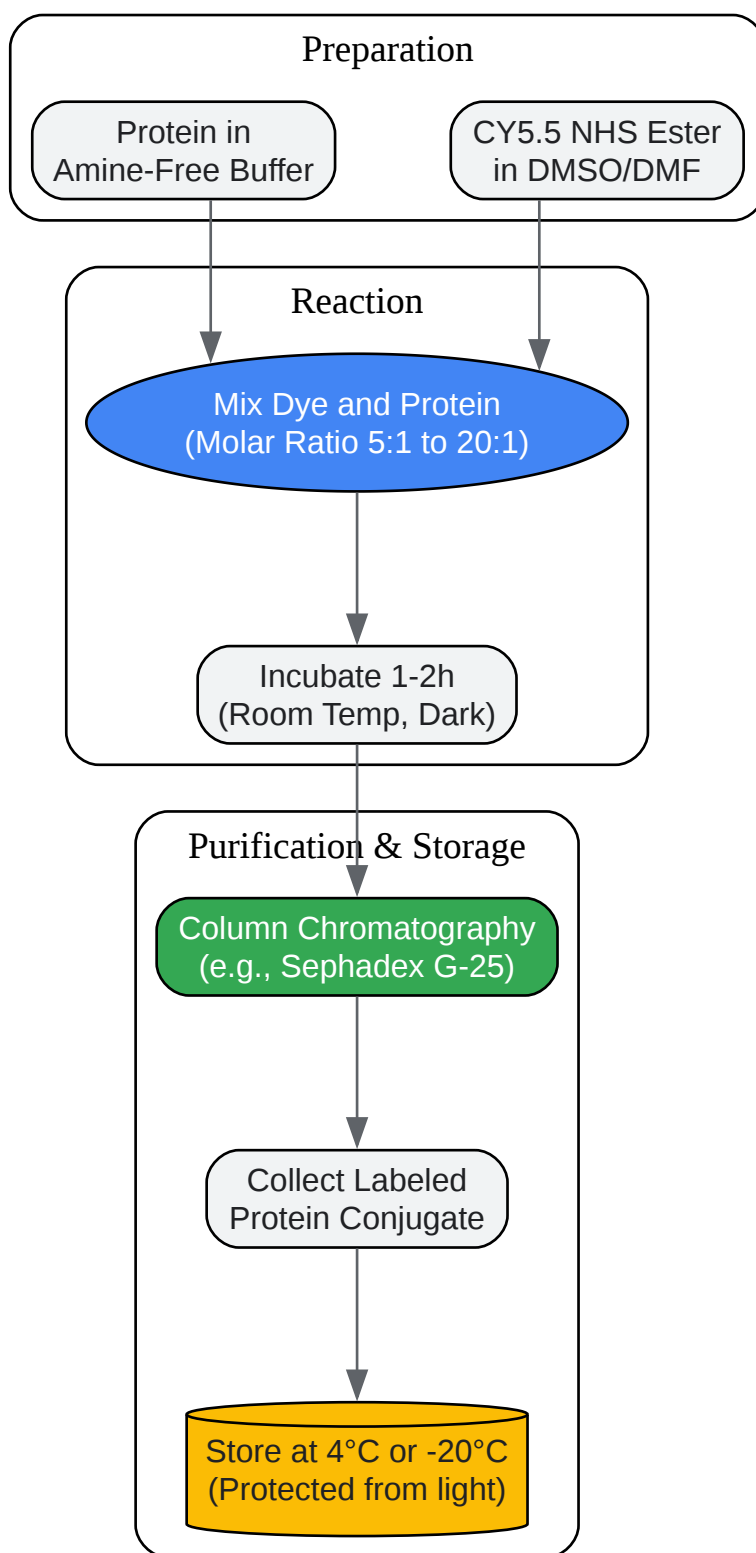
This protocol describes the covalent labeling of a protein with an amine-reactive CY5.5 NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
- CY5.5 NHS Ester.
- Anhydrous DMSO or DMF.
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.
- Purification column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.

Procedure:

- **Prepare the Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[\[9\]](#) Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[\[10\]](#)
- **Prepare the Dye Stock Solution:** Allow the vial of CY5.5 NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[9\]](#)[\[11\]](#) This solution should be prepared fresh immediately before use.
- **Labeling Reaction:** While gently stirring the protein solution, slowly add the dye stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling.[\[9\]](#) Incubate the reaction for 1-2 hours at room temperature, protected from light.
- **Purification:** Following incubation, purify the CY5.5-labeled protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.[\[9\]](#)
- **Characterization (Optional but Recommended):** Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the CY5.5 dye). The DOL can be calculated using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[\[12\]](#)
- **Storage:** Store the purified conjugate at 4°C or -20°C, protected from light.



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Caption: Workflow for labeling proteins with CY5.5 NHS ester.

## General Protocol for In-Vivo Imaging

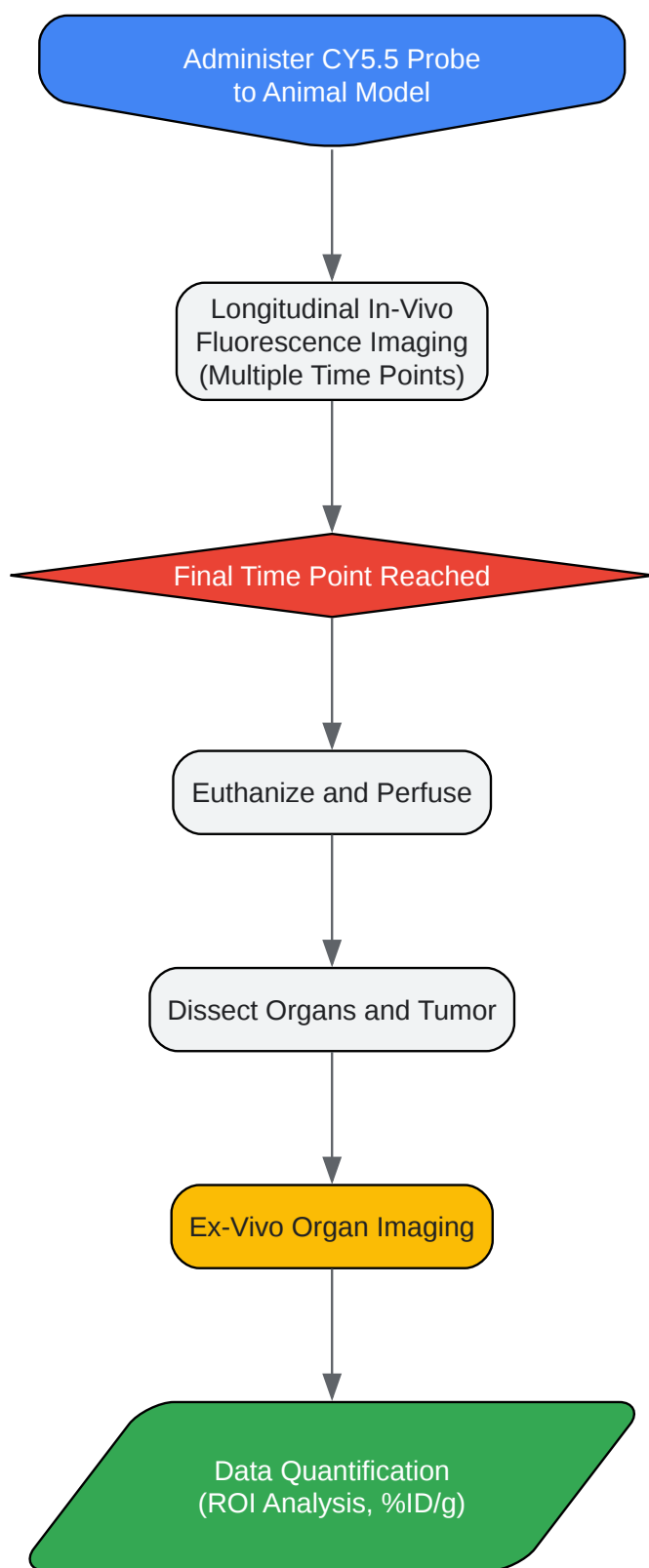
The NIR fluorescence of CY5.5 makes it highly suitable for small animal in-vivo imaging, allowing for the visualization of biological processes in real-time.[\[5\]](#)[\[9\]](#)

### Materials:

- CY5.5-labeled probe (e.g., antibody, peptide, nanoparticle).
- Animal model (e.g., tumor-bearing mouse).
- In-vivo imaging system equipped with appropriate lasers and filters (e.g., Excitation ~640-675 nm, Emission ~680-720 nm).
- Anesthesia (e.g., isoflurane).

### Procedure:

- **Probe Administration:** Prepare the CY5.5-labeled probe in a sterile vehicle (e.g., saline). Administer the probe to the anesthetized animal via a suitable route (e.g., intravenous injection).
- **Whole-Body Imaging:** Place the animal in the imaging chamber. Acquire whole-body fluorescence images at predetermined time points (e.g., 30 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and target accumulation of the probe.[\[9\]](#)
- **Ex-Vivo Organ Analysis:** At the end of the study, euthanize the animal. Perfuse with saline to clear blood from the vasculature.[\[9\]](#)
- **Organ Dissection and Imaging:** Carefully dissect major organs (e.g., liver, spleen, kidneys, lungs, tumor). Arrange the organs on a non-fluorescent surface and acquire a final ex-vivo fluorescence image.[\[9\]](#)[\[12\]](#)
- **Data Quantification:** Draw Regions of Interest (ROIs) around the tumor and organs in both the in-vivo and ex-vivo images. Measure the average fluorescence intensity to quantify the probe's distribution and accumulation, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[\[9\]](#)



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Caption: General workflow for an in-vivo imaging study using a CY5.5 probe.

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